molecular formula C20H17ClN4OS B1673873 Kv2-IN-A1 CAS No. 689297-68-5

Kv2-IN-A1

Cat. No.: B1673873
CAS No.: 689297-68-5
M. Wt: 396.9 g/mol
InChI Key: MRQZOINSVKHDQS-UHFFFAOYSA-N
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Description

Kv2-IN-A1, also known as MUN97685, is an inhibitor of Kv2.1 and Kv2.2 channels . Kv2.1 is a voltage-gated potassium (Kv) channel that is widely expressed in tissues such as the central nervous system, pancreas, and smooth muscle . The inhibition of these channels is critical for understanding the physiological role that these proteins play in native systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 396.9 g/mol, a XLogP3 of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 98.9 Ų .

Scientific Research Applications

Voltage-Gated Potassium Channels in Therapeutics

Voltage-gated potassium (Kv) channels, including Kv2.1, play pivotal roles in various physiological processes such as the repolarization of neuronal and cardiac action potentials, and the regulation of Ca2+ signaling and cell volume. These channels offer significant opportunities for developing new drugs aimed at treating cancer, autoimmune diseases, and metabolic, neurological, and cardiovascular disorders. Recent advances in pharmacology have focused on targeting Kv channels with venom peptides, antibodies, and small molecules, highlighting their therapeutic potential in preclinical and clinical development stages (Wulff, Castle, & Pardo, 2009).

Enhancing Glucose-Dependent Insulin Secretion

Kv2.1 channels are involved in regulating insulin secretion from pancreatic β-cells. Inhibition of Kv2.1 enhances glucose-stimulated insulin secretion by facilitating membrane depolarization and increasing intracellular Ca2+ responses to glucose. This mechanism suggests that compounds targeting Kv2.1 can serve as potential antidiabetic agents, offering a new avenue for diabetes treatment (MacDonald et al., 2002).

Novel Selective Kv2 Channel Inhibitors

Identification of selective small molecule Kv2 inhibitors represents a significant advancement in understanding the physiological roles of these proteins. Compounds such as A1 and B1, identified through high-throughput screening, inhibit Kv2.1 and Kv2.2 channels potently and selectively. These inhibitors facilitate the study of Kv2 channels in biological systems, highlighting the importance of Kv2 channels in central nervous system, pancreas, and smooth muscle tissues (Herrington et al., 2011).

Neuroprotection and Neurodegeneration

Kv channels, particularly Kv2.1, play neurotoxic and neuroprotective roles in the nervous system. Their activity is crucial in processes that govern the life and death of neurons, influencing the pathophysiology of neurodegenerative disorders like Alzheimer's disease and stroke. Understanding the dual roles of Kv channels in neuronal function and disease provides a basis for therapeutic strategies targeting these channels in neurological diseases (Shah & Aizenman, 2014).

Kv2.1 Channel Regulation and Neuronal Excitability

Kv2.1 channels are highly phosphorylated in resting neurons, and their activity-dependent dephosphorylation modulates neuronal excitability. This process is vital for the homoeostatic regulation of intrinsic neuronal excitability, highlighting the significance of Kv2.1 phosphorylation in neuronal function and the potential for targeting these mechanisms in therapeutic interventions (Park, Mohapatra, Misonou, & Trimmer, 2006).

Mechanism of Action

Target of Action

Kv2-IN-A1, also known as KV2 channel inhibitor-1, primarily targets the Kv2.1 and Kv2.2 channels . These channels are voltage-gated potassium (K+) channels that are critical homeostatic regulators of ionic equilibrium . They are encoded by the KCNB1 gene and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication . Kv2.1 is expressed in the pancreas, specifically in the β-cells, playing a role in regulating membrane excitability .

Mode of Action

This compound interacts with its targets, the Kv2.1 and Kv2.2 channels, by inhibiting their function .

Biochemical Pathways

The inhibition of Kv2.1 and Kv2.2 channels by this compound affects several biochemical pathways. For instance, in pancreatic β-cells, the inhibition of these channels by this compound can impact the process of glucose-stimulated insulin secretion (GSIS) . This is because Kv2.1 channels play a role in regulating membrane repolarization, which in turn controls GSIS .

Pharmacokinetics

It is known that this compound is a potent and selective inhibitor of kv2 channels , suggesting that it may have good bioavailability and efficacy.

Result of Action

The inhibition of Kv2.1 and Kv2.2 channels by this compound has several molecular and cellular effects. For example, in pancreatic β-cells, the inhibition of these channels can reduce the action potential firing frequency and alleviate the inhibition of glucose-stimulated insulin secretion . This suggests that this compound could potentially be used to regulate insulin secretion and manage conditions like type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including the membrane potential and permeant ion concentration, can affect the degree of inhibition of Kv2 channels by this compound

Safety and Hazards

The safety data sheet for Kv2-IN-A1 indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . It has hazard statements H315, H319, and H335 .

Future Directions

The Kv2.1 channel is a prominent delayed-rectifier Kv channel in the mammalian central nervous system, and its mechanisms of activation and inactivation are critical for regulating intrinsic neuronal excitability . Future research directions may include further exploration of the functional mechanisms of Kv2.1 and how mutations causing epileptic encephalopathies alter channel activity . Additionally, the role of Kv2.1 in the formation of endoplasmic reticulum/plasma membrane junctions could be an interesting area of future study .

Biochemical Analysis

Biochemical Properties

Kv2-IN-A1 plays a crucial role in biochemical reactions by interacting with the Kv2.1 potassium channel. The Kv2.1 channel is a voltage-dependent potassium channel that is predominantly expressed in the somata and dendrites of neurons. This compound binds to the Kv2.1 channel, modulating its activity and influencing neuronal excitability. This interaction is essential for regulating the flow of potassium ions across the cell membrane, which in turn affects the membrane potential and neuronal firing rates .

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. By modulating the activity of the Kv2.1 channel, this compound influences cell function in several ways. It affects cell signaling pathways by altering the membrane potential and the excitability of neurons. This modulation can impact gene expression and cellular metabolism, leading to changes in neuronal activity and function. This compound has been shown to suppress neuronal excitability, which can be beneficial in conditions such as epilepsy and ischemic stroke .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Kv2.1 potassium channel. This binding leads to a conformational change in the channel, altering its voltage-dependent activation properties. This compound induces dephosphorylation of the Kv2.1 channel, which results in a shift in the voltage-dependent activation of the channel. This shift enhances the potassium current (IK) and suppresses neuronal excitability. The dephosphorylation is mediated by intracellular calcium release and the activation of the enzyme calcineurin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the dephosphorylation and translocation of the Kv2.1 channel induced by this compound are reversible processes. Over time, the effects of this compound on neuronal excitability can diminish as the channel returns to its phosphorylated state .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates the activity of the Kv2.1 channel and suppresses neuronal excitability. At higher doses, the compound can have toxic or adverse effects. Studies have shown that excessive inhibition of the Kv2.1 channel can lead to detrimental effects on neuronal function and viability .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of the Kv2.1 channel. The compound interacts with enzymes and cofactors that modulate the phosphorylation state of the channel. The dephosphorylation of the Kv2.1 channel by this compound is mediated by the enzyme calcineurin, which is activated by intracellular calcium release. This interaction affects the metabolic flux and levels of metabolites involved in neuronal excitability .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with the Kv2.1 channel influences its localization and accumulation within neurons. This compound can be localized to the somata and dendrites of neurons, where it exerts its effects on the Kv2.1 channel .

Subcellular Localization

The subcellular localization of this compound is primarily in the somata and dendrites of neurons. The compound’s activity and function are influenced by its localization within these subcellular compartments. This compound can target specific compartments or organelles through post-translational modifications and targeting signals. This localization is essential for the compound’s ability to modulate the activity of the Kv2.1 channel and influence neuronal excitability .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZOINSVKHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141042
Record name 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689297-68-5
Record name 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689297-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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